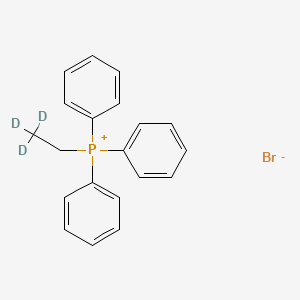

Ethyl-2,2,2-D3-triphenylphosphonium bromide

Description

BenchChem offers high-quality Ethyl-2,2,2-D3-triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-2,2,2-D3-triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-55-0 | |

| Record name | Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl-2,2,2-D3-triphenylphosphonium Bromide (CAS 1560-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a deuterated analog of the widely used Wittig reagent, ethyltriphenylphosphonium bromide. The incorporation of three deuterium atoms at the terminal ethyl position makes it an invaluable tool for isotopic labeling studies in drug metabolism, mechanistic investigations of organic reactions, and as an internal standard in mass spectrometry-based analyses. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, designed to empower researchers in leveraging this specialized reagent.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of Ethyl-2,2,2-D3-triphenylphosphonium bromide is crucial for its effective application. These properties are largely similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the deuterium isotopes.

| Property | Value | Source(s) |

| CAS Number | 1560-55-0 | [1] |

| Molecular Formula | CD3CH2P(C6H5)3Br | [1] |

| Molecular Weight | 374.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 203-208 °C (similar to unlabeled compound) | [3][4] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetonitrile); slightly soluble in water. | [2] |

| Isotopic Enrichment | Typically ≥99 atom % D | [1] |

| Stability | Stable under normal storage conditions. Should be stored at room temperature. It is recommended to re-analyze for chemical purity after three years. | [1] |

Spectroscopic Characterization:

While specific spectra for the deuterated compound are not widely published, the following are expected based on the structure and data from analogous phosphonium salts[5][6]:

-

¹H NMR: The spectrum would be characterized by the complex multiplets of the phenyl protons. The signal for the CH2 group adjacent to the phosphorus would appear as a doublet due to coupling with ³¹P. The signal for the terminal methyl group would be absent due to deuteration.

-

¹³C NMR: The spectrum would show characteristic signals for the phenyl carbons. The signal for the terminal methyl carbon (CD3) would exhibit a multiplet splitting pattern due to deuterium coupling and would be significantly less intense than a CH3 signal.

-

³¹P NMR: A single signal is expected in the typical range for tetraalkylphosphonium salts.

-

Mass Spectrometry (ESI-MS): The positive ion mode would show a prominent peak for the cation [CD3CH2P(C6H5)3]⁺ at m/z corresponding to its calculated mass.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl-2,2,2-D3-triphenylphosphonium bromide follows the general principle of forming phosphonium salts via the reaction of a tertiary phosphine with an alkyl halide.[4]

Experimental Protocol: Synthesis of Ethyl-2,2,2-D3-triphenylphosphonium Bromide

This protocol is adapted from general procedures for the synthesis of analogous phosphonium salts.[4][7]

Materials:

-

Triphenylphosphine ((C₆H₅)₃P)

-

Ethyl-2,2,2-D3-bromide (CD₃CH₂Br)

-

Anhydrous acetonitrile or toluene

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble the three-necked flask with a reflux condenser and an inlet for an inert atmosphere. Ensure all glassware is dry.

-

Reagent Addition: Under an inert atmosphere, add triphenylphosphine to the flask. Dissolve it in a suitable volume of anhydrous acetonitrile or toluene.

-

Reactant Addition: To the stirred solution, add a stoichiometric equivalent of Ethyl-2,2,2-D3-bromide.

-

Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours).[4] The progress of the reaction can be monitored by techniques such as TLC or HPLC to check for the consumption of starting materials.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a non-polar solvent like diethyl ether or toluene to remove any unreacted triphenylphosphine.

-

Drying: Dry the purified white solid under vacuum to obtain the final product.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine to triphenylphosphine oxide, a common side product.

-

Anhydrous Solvents: The reaction is sensitive to moisture, which can lead to side reactions. Therefore, the use of anhydrous solvents is essential for achieving a high yield and purity.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Washing with Non-polar Solvents: The phosphonium salt product is generally insoluble in non-polar solvents, while the starting material, triphenylphosphine, is soluble. This difference in solubility allows for effective purification by washing.

Core Applications in Research and Development

The primary utility of Ethyl-2,2,2-D3-triphenylphosphonium bromide lies in its application as a precursor to a deuterated Wittig reagent. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9]

Generation of the Deuterated Ylide and Subsequent Wittig Reaction

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the corresponding phosphonium ylide.[10][11] This ylide is a key reactive intermediate.

Experimental Protocol: In Situ Generation of the Deuterated Ylide and Wittig Reaction

Materials:

-

Ethyl-2,2,2-D3-triphenylphosphonium bromide

-

Anhydrous solvent (e.g., THF, DMSO)

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))

-

Aldehyde or ketone

-

Anhydrous reaction vessel with an inert atmosphere setup

Procedure:

-

Preparation of the Phosphonium Salt Slurry: In a dry, inert atmosphere-flushed reaction vessel, suspend Ethyl-2,2,2-D3-triphenylphosphonium bromide in the chosen anhydrous solvent.

-

Ylide Formation: Cool the slurry to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and solvent). Slowly add the strong base to the stirred slurry. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

-

Reaction with Carbonyl Compound: Once the ylide formation is complete, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at the appropriate temperature until completion, which can be monitored by TLC or other analytical methods.

-

Quenching and Workup: Carefully quench the reaction with a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to isolate the desired deuterated alkene.

Significance in Drug Development and Mechanistic Studies:

-

Metabolic Studies: The introduction of a stable isotopic label allows for the tracking of drug candidates and their metabolites in biological systems using mass spectrometry. The deuterium label provides a distinct mass shift, facilitating the identification and quantification of the parent compound and its metabolic products.

-

Mechanistic Elucidation: The use of deuterated substrates can help in understanding reaction mechanisms by probing for kinetic isotope effects.

-

Quantitative Analysis: Deuterated analogs are frequently used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) due to their similar chemical behavior to the analyte but distinct mass, leading to more accurate and precise measurements.

Safety and Handling

Ethyl-2,2,2-D3-triphenylphosphonium bromide, similar to its non-deuterated form, is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[12][13] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a specialized yet highly valuable reagent for the synthesis of terminally deuterated alkenes. Its application is pivotal in modern pharmaceutical research and development, particularly in the fields of drug metabolism and pharmacokinetics, as well as in fundamental mechanistic organic chemistry. A thorough understanding of its properties, synthesis, and reaction conditions is key to its successful implementation in the laboratory.

References

-

ETPB: Ethyl triphenyl phosphonium Bromide - PapChem International LLC. Retrieved from [Link]

-

Ethyl Tri Phenyl Phosphonium Bromide - AD PHARMACHEM. Retrieved from [Link]

-

Deuteration of Non-Stabilized Phosphorus Ylides With DMSO-d 6 : Convenient Synthesis of Mono-Deuterated Alkenes - Taylor & Francis Online. (2006, December 5). Retrieved from [Link]

-

Ethyl triphenyl phosphonium bromide International Distributor - Multichem Exports. Retrieved from [Link]

-

Ethyl Triphenyl Phosphonium Bromide (ETPB) - The Chemical Company. Retrieved from [Link]

-

Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide - The Royal Society of Chemistry. Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of triphenylphosphonium bromide - PrepChem.com. Retrieved from [Link]

-

The Wittig reaction is useful for placing double bonds in less st... - Pearson. (2024, July 14). Retrieved from [Link]

-

Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS - Muby Chemicals. Retrieved from [Link]

-

Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry - YouTube. (2014, March 20). Retrieved from [Link]

-

SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION - Canadian Science Publishing. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

-

Ethyltriphenylphosphonium bromide | TEP | C20H20BrP - Ereztech. Retrieved from [Link]

-

vinyl triphenylphosphonium bromide - Organic Syntheses Procedure. Retrieved from [Link]

-

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | C24H26BrO2P | CID 2724168. PubChem @ NIH. Retrieved from [Link]

-

(2-Methoxy-ethyl)-triphenyl-phosphonium bromide – Chem-Impex. Retrieved from [Link]

-

Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone - arkat usa. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Wittig reaction is useful for placing double bonds in less st... | Study Prep in Pearson+ [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 13. Ethyltriphenylphosphonium bromide | TEP | C20H20BrP - Ereztech [ereztech.com]

Structure and Molecular Weight of Ethyl-2,2,2-D3-triphenylphosphonium Bromide

Executive Summary

Ethyl-2,2,2-D3-triphenylphosphonium bromide (CAS: 1560-55-0) is a specialized stable isotope-labeled quaternary phosphonium salt. It serves as a critical reagent in organic synthesis for the introduction of deuterium-labeled ethylidene moieties via the Wittig reaction and as a lipophilic cation probe in mitochondrial bioenergetics.

This guide provides a rigorous technical analysis of its structural properties, synthesis, and applications. Unlike standard ethyltriphenylphosphonium bromide, the D3-variant allows for precise metabolic tracing and mechanistic elucidation of reaction pathways (e.g., kinetic isotope effects) by substituting the terminal methyl protons with deuterium (

Structural Specifications & Molecular Weight[1][2]

The physicochemical identity of Ethyl-2,2,2-D3-triphenylphosphonium bromide is defined by the specific deuteration of the

Chemical Identity

-

IUPAC Name: Triphenyl(2,2,2-trideuterioethyl)phosphanium bromide[1]

-

Common Name: Ethyl-d3-triphenylphosphonium bromide[2][1][3][4][5][6][7][8]

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic masses, accounting for the isotopic enrichment of the three deuterium atoms.

| Component | Isotope | Count | Atomic Mass (Da) | Subtotal (Da) |

| Phosphorus | 1 | 30.974 | 30.974 | |

| Bromine | 1 | 79.904 | 79.904 | |

| Carbon | 20 | 12.011 | 240.220 | |

| Hydrogen | 17 | 1.008 | 17.136 | |

| Deuterium | 3 | 2.014 | 6.042 | |

| Total MW | 374.276 |

Note: The standard unlabeled analog (

Structural Representation

-

Chemical Formula:

[5] -

SMILES: [Br-].[2H]C([2H])([2H])C(c2ccccc2)c3ccccc3

-

InChI Key: JHYNXXDQQHTCHJ-NIIDSAIPSA-M[5]

Synthesis & Fabrication Protocol

The synthesis of Ethyl-2,2,2-D3-triphenylphosphonium bromide follows a nucleophilic substitution (

Reagents & Materials

-

Triphenylphosphine (

): Reagent grade, >99%. Recrystallize from ethanol if oxidized species ( -

Ethyl-2,2,2-d3 Bromide (

): Isotopic enrichment >99%. Volatile (BP ~38°C); handle with chilled syringes. -

Solvent: Toluene or Benzene (anhydrous).

-

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried pressure tube or round-bottom flask with Triphenylphosphine (1.0 equiv) under an inert atmosphere.

-

Solvation: Dissolve

in anhydrous toluene (concentration ~0.5 M). -

Addition: Cool the reaction vessel to 0°C. Add Ethyl-2,2,2-d3 bromide (1.2 equiv) dropwise. The excess alkyl halide drives the reaction to completion.

-

Reflux: Seal the vessel and heat to 100-110°C for 12–24 hours. The quaternary salt will precipitate as a white crystalline solid.

-

Isolation: Cool to room temperature. Filter the precipitate under an inert atmosphere.

-

Purification: Wash the filter cake

with cold toluene to remove unreacted phosphine, followed by -

Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 4 hours to remove trace solvents.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow for Ethyl-2,2,2-D3-triphenylphosphonium bromide via quaternization.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl group and the specific deuteration pattern.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

-

Aromatic Region:

7.7–7.9 ppm (m, 15H, Phenyl protons). -

Methylene Region:

~3.6 ppm (dq, 2H, -

Methyl Region: Silent. In the non-labeled compound, a triplet/multiplet would appear at

~1.2 ppm. The absence of this signal confirms deuteration at the methyl position (

-

-

NMR:

-

Singlet at

~26–27 ppm (characteristic of alkyltriphenylphosphonium salts).

-

-

NMR:

-

Methylene carbon (

): Doublet due to C-P coupling. -

Methyl carbon (

): Septet (due to coupling with 3 deuterium atoms, spin=1) with a reduced Nuclear Overhauser Effect (NOE).

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (

):-

Target Mass: 292.15 m/z (

). -

Comparison: Unlabeled cation appears at 289.13 m/z.

-

The +3 Da shift validates the incorporation of three deuterium atoms.

-

Applications in Research

Mechanistic Wittig Olefination

The primary application of this compound is in the Wittig reaction to synthesize alkenes with specific deuterium labels.

-

Reaction: Deprotonation with a strong base (e.g., NaHMDS, n-BuLi) generates the ylide

. -

Product: Reaction with an aldehyde (

) yields an alkene -

Utility: This allows researchers to distinguish between hydrogen sources in complex rearrangements or to synthesize deuterated standards for drug metabolism studies (DMPK).

Mitochondrial Bioenergetics

Triphenylphosphonium (TPP) cations accumulate in mitochondria due to the membrane potential (

-

Usage: The D3-labeled variant acts as a stable internal standard for quantifying mitochondrial uptake of TPP-linked drugs using LC-MS/MS.

-

Advantage: The deuterium label prevents cross-signal interference with the analyte while maintaining identical lipophilicity and transport kinetics.

Pathway Visualization: Wittig Reaction with Isotope Labeling

Figure 2: Mechanism of Wittig olefination using Ethyl-2,2,2-D3-TPP bromide to generate deuterated alkenes.

Handling & Stability

-

Hygroscopicity: Like most phosphonium salts, this compound is hygroscopic. Store in a desiccator or under inert gas.

-

Storage: Keep at room temperature (15–25°C). Protect from light to prevent gradual degradation of the bromide salt.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

LGC Standards. Ethyl-2,2,2-d3-triphenylphosphonium Bromide - Product Data. Retrieved from

-

CymitQuimica. Fosfonio, 1-(etil-2,2,2-d3)-1,1,1-trifenil-, bromuro (1:[5]1) CAS 1560-55-0.[2][1][3][4][5][7][8] Retrieved from

-

CDN Isotopes. Isotope Labeled Compounds - Product List. Retrieved from

-

Wittig, G. The Wittig Reaction: Nobel Lecture. NobelPrize.org. Retrieved from

-

Sigma-Aldrich. Ethyltriphenylphosphonium bromide (Unlabeled) - Technical Data. Retrieved from

Sources

- 1. Buy Online CAS Number 1560-55-0 - TRC - Ethyl-2,2,2-d3-triphenylphosphonium Bromide | LGC Standards [lgcstandards.com]

- 2. BROMURO DE ETIL-2,2,2-D3-TRIFENILFOSFONIO CAS#: 1560-55-0 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 3. clearsynth.com [clearsynth.com]

- 4. Qmx Laboratories - Ethyl-2,2,2-d3-triphenylphosphoniumBromide_1560-55-0_1g [qmx.com]

- 5. CAS 1560-55-0: Fosfonio, 1-(etil-2,2,2-d3)-1,1,1-trifenil-… [cymitquimica.com]

- 6. Ethyl-2,2,2-d3-triphenylphosphonium Bromide [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. cromlab-instruments.es [cromlab-instruments.es]

- 9. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

A Technical Guide to the Synthetic Applications of Ethyl-2,2,2-D3-triphenylphosphonium Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Ethyl-2,2,2-D3-triphenylphosphonium bromide, a specialized isotopic labeling reagent. We will explore its core application in the Wittig reaction for the precise installation of a deuterated ethylidene moiety, its role in mechanistic elucidation, and its strategic importance in modern drug discovery programs.

Introduction: The Significance of Isotopic Labeling

Ethyl-2,2,2-D3-triphenylphosphonium bromide is the deuterated analogue of the common Wittig salt, Ethyltriphenylphosphonium bromide (ETPB).[1][2][3][4] Its structure consists of a triphenylphosphine core bonded to an ethyl group where the terminal methyl hydrogens have been replaced by deuterium. This isotopic substitution is the key to its synthetic utility.

The replacement of hydrogen with its heavier, stable isotope, deuterium, induces minimal changes to a molecule's steric profile or fundamental chemical reactivity. However, the increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break. This phenomenon gives rise to a predictable Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage.[5]

Scientists leverage this effect for two primary purposes:

-

Mechanistic Studies: To probe reaction mechanisms and identify rate-determining steps involving C-H bond activation.[6][7][8]

-

Drug Development: To enhance the metabolic stability of drug candidates by slowing down enzymatic degradation at specific sites.[5][9]

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a premier reagent for introducing a CD3 group into organic molecules to achieve these goals.

Core Application: The Deuterated Wittig Reaction

The Wittig reaction stands as a cornerstone of organic synthesis for its reliable and stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[10][11] Ethyl-2,2,2-D3-triphenylphosphonium bromide is employed as a precursor to the deuterated phosphorus ylide required for this transformation.

Mechanism of Action

The reaction proceeds through a well-established, multi-step pathway:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom (the α-carbon). This requires a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The resulting species is a phosphorus ylide, a dipolar molecule with a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition forms a strained four-membered ring intermediate known as an oxaphosphetane.[10]

-

Decomposition to Products: The oxaphosphetane intermediate rapidly collapses. The thermodynamic driving force for this step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. This concerted decomposition yields the desired deuterated alkene and triphenylphosphine oxide.

The overall transformation effectively replaces a carbonyl oxygen with the deuterated ethylidene fragment (>C=CH-CD3).

Synthetic Data Summary

The reaction is broadly applicable to a wide range of aldehydes and ketones. The table below summarizes the expected outcomes for representative substrates.

| Carbonyl Substrate | Structure | Product Structure | Product Name |

| Benzaldehyde | C₆H₅CHO | C₆H₅CH=CHCD₃ | (E/Z)-1-Phenyl-3,3,3-d₃-prop-1-ene |

| Cyclohexanone | C₆H₁₀O | C₆H₁₀=CHCD₃ | (3,3,3-Trideuteroprop-1-en-2-yl)cyclohexane |

| Acetone | (CH₃)₂CO | (CH₃)₂C=CHCD₃ | 2-Methyl-4,4,4-d₃-pent-2-ene |

Advanced Applications in Research and Development

Blocking Metabolic Oxidation

In drug development, a common failure point for promising molecules is rapid metabolic degradation by cytochrome P450 enzymes. A frequent metabolic pathway is the oxidation of terminal methyl groups to carboxylic acids, leading to rapid clearance from the body.

By strategically replacing a metabolically vulnerable CH₃ group with a CD₃ group using a reagent like Ethyl-2,2,2-D3-triphenylphosphonium bromide, the rate of this enzymatic oxidation can be significantly reduced due to the kinetic isotope effect. This "metabolic switching" can lead to:

-

Increased drug half-life: The drug remains in circulation for a longer period.

-

Improved oral bioavailability: A greater fraction of the administered dose reaches systemic circulation.

-

Reduced patient dosing frequency: Potentially leading to better patient compliance.

Sources

- 1. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. CatOnium ethyltriphenylphosphonium Bromide: An all-round reagent for organic synthesis. - Vesta Chemicals bv [vestachem.com]

- 4. thechemco.com [thechemco.com]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Contrasting Properties of Ethyltriphenylphosphonium Bromide and its D3-Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical exploration of ethyltriphenylphosphonium bromide and its ethyl-d3-deuterated counterpart. It is designed for researchers and professionals in organic synthesis and drug development who utilize Wittig reagents and seek a deeper understanding of isotopic labeling effects on reaction mechanisms, kinetics, and spectroscopic outcomes.

Introduction: The Significance of Isotopic Labeling in a Classic Reagent

Ethyltriphenylphosphonium bromide is a cornerstone reagent in organic chemistry, primarily employed for the synthesis of alkenes via the Wittig reaction.[1][2][3] Its utility lies in the formation of a phosphorus ylide upon deprotonation, which then reacts with aldehydes and ketones to create carbon-carbon double bonds with a high degree of regiochemical control.[4][5][6]

The substitution of hydrogen atoms with their stable isotope, deuterium, is a powerful technique in medicinal chemistry and mechanistic studies.[7] Deuteration can significantly alter a molecule's physicochemical properties, most notably its metabolic stability and reaction kinetics, an observation rooted in the Kinetic Isotope Effect (KIE).[7] This guide will dissect the fundamental differences between ethyltriphenylphosphonium bromide and its ethyl-d3 analog, providing both theoretical understanding and practical, field-proven insights.

Synthesis and Physicochemical Properties

The synthesis of both the standard and deuterated phosphonium salts is a straightforward nucleophilic substitution reaction.

Synthesis Protocol

A general and reliable method for the synthesis of these phosphonium salts involves the reaction of triphenylphosphine with the corresponding ethyl bromide analog.[1][8]

Protocol: Synthesis of Ethyltriphenylphosphonium Bromide and its D3 Analog

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in an appropriate solvent such as toluene or acetonitrile.

-

Reagent Addition: Add bromoethane (for the standard compound) or 2,2,2-trideuterio-1-bromoethane (for the D3 analog) (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate out of the solution as a white solid.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material.

-

Drying: Dry the purified white crystalline solid under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Solvent: Toluene is often chosen as it is a good solvent for the reactants but a poor solvent for the ionic phosphonium salt product, which facilitates its precipitation and purification.[4]

-

Stoichiometry: A slight excess of the ethyl bromide can be used to ensure complete consumption of the more valuable triphenylphosphine.

-

Purification: Washing with a non-polar solvent is crucial for removing non-polar impurities, yielding a high-purity product suitable for subsequent reactions.

Comparative Physicochemical Properties

The primary physical difference between the two compounds is their molecular weight, a direct consequence of the three deuterium atoms replacing protium.

| Property | Ethyltriphenylphosphonium Bromide | Ethyl-d3-triphenylphosphonium Bromide | Source(s) |

| Molecular Formula | C₂₀H₂₀BrP | C₂₀H₁₇D₃BrP | |

| Molecular Weight | 371.25 g/mol | 374.27 g/mol | [9] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2] |

| Melting Point | ~203-205 °C | Expected to be very similar to the non-deuterated form | |

| Solubility | Soluble in polar solvents like methanol and ethanol | Expected to have virtually identical solubility | [2] |

Spectroscopic Differentiation: A Fingerprint of Deuteration

The presence of deuterium atoms induces subtle yet definitive changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the most direct technique for observing the difference.

-

Ethyltriphenylphosphonium Bromide: The spectrum will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. The aromatic protons of the phenyl groups will appear as complex multiplets in the downfield region.[10][11]

-

Ethyl-d3-triphenylphosphonium Bromide: The signal corresponding to the methyl group will be absent in the ¹H NMR spectrum. The methylene (-CH₂-) protons will appear as a singlet, as the adjacent carbon is bonded to deuterium atoms, which do not couple with protons in the same manner. One study involving in-situ deuteration of a similar phosphonium salt confirmed the disappearance of the signal for the deuterated position and a change in the splitting pattern of adjacent protons.[12]

-

-

¹³C NMR: The carbon attached to the deuterium atoms (the methyl carbon) will exhibit a multiplet signal due to C-D coupling and will likely have a slightly different chemical shift compared to the non-deuterated analog.

-

³¹P NMR: The chemical shift in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom.[13][14][15] While the primary electronic effect of deuteration is minimal, minor changes in vibrational states could lead to a very small, often negligible, isotope shift. The spectra for both compounds are expected to show a single sharp peak, characteristic of the phosphonium cation.[16]

Infrared (IR) Spectroscopy

IR spectroscopy distinguishes the two compounds based on the vibrational frequencies of the C-H versus C-D bonds.

-

C-H Stretch: The non-deuterated compound will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-D Stretch: The C-D bond is stronger and has a higher reduced mass than the C-H bond.[10] This results in a lower vibrational frequency. The C-D stretching absorption is typically found in the 2100-2200 cm⁻¹ region, an area of the spectrum that is usually free from other absorptions, making it a clear diagnostic marker.

Mass Spectrometry (MS)

Mass spectrometry provides a clear distinction based on the mass-to-charge ratio (m/z) of the cation.

-

Ethyltriphenylphosphonium Cation: [C₂₀H₂₀P]⁺ will have an m/z of approximately 291.13.[17]

-

Ethyl-d3-triphenylphosphonium Cation: [C₂₀H₁₇D₃P]⁺ will have an m/z of approximately 294.15, a clear shift of +3 mass units.

The Kinetic Isotope Effect (KIE) in Ylide Formation

The most significant chemical difference between the two reagents is the rate at which they form the corresponding ylide. This is a direct consequence of the primary kinetic isotope effect.

Theoretical Basis

The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning it resides in a lower energy state.[18] Consequently, more energy is required to break a C-D bond than a C-H bond.

The formation of the phosphorus ylide involves the deprotonation of the carbon alpha to the phosphorus atom by a strong base.[1][6] This C-H (or C-D) bond is broken in the rate-determining step of the ylide formation.

-

kH: The rate constant for the deprotonation of ethyltriphenylphosphonium bromide.

-

kD: The rate constant for the deprotonation of ethyl-d3-triphenylphosphonium bromide.

Due to the greater strength of the C-D bond, kD will be smaller than kH . The ratio kH/kD is the kinetic isotope effect (KIE) and is expected to be significantly greater than 1. For C-H bond cleavage, this primary KIE can range from 2 to 7.

Implications for the Wittig Reaction

When performing a Wittig reaction, the slower rate of ylide formation from the deuterated analog means that under identical reaction conditions (time, temperature, base concentration), the concentration of the reactive ylide will be lower at any given moment compared to the non-deuterated version. This can have several practical consequences:

-

Longer reaction times: To achieve the same yield as the non-deuterated reagent, a longer reaction time or more forcing conditions may be necessary for the deuterated analog.

-

Potential for side reactions: If the aldehyde or ketone substrate is unstable to the basic conditions over long periods, the slower ylide formation could lead to lower yields of the desired alkene due to substrate degradation.

Experimental Protocol: Comparative Wittig Olefination

This protocol provides a framework for a comparative study of the two reagents in a standard Wittig reaction.

Objective: To compare the reaction rate and yield of the Wittig olefination of benzaldehyde using ethyltriphenylphosphonium bromide and its D3-deuterated analog.

Materials:

-

Ethyltriphenylphosphonium bromide

-

Ethyl-d3-triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard for GC or NMR analysis (e.g., dodecane)

Procedure:

-

Preparation of Phosphonium Salt Suspensions:

-

In two separate, oven-dried, nitrogen-flushed round-bottom flasks, prepare a suspension of ethyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (5 mL) and ethyl-d3-triphenylphosphonium bromide (1.1 mmol) in anhydrous THF (5 mL).

-

Add a magnetic stir bar to each flask.

-

-

Ylide Formation:

-

Cool both suspensions to 0 °C in an ice bath.

-

To each flask, add n-BuLi solution (1.0 mmol) dropwise via syringe. The suspension should turn into a characteristic orange-red solution of the ylide.

-

Stir the ylide solutions at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

To each ylide solution, add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

-

Allow the reactions to warm to room temperature and stir.

-

Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quenching them in a vial containing saturated NH₄Cl solution.

-

-

Work-up and Analysis:

-

For each quenched aliquot, extract the organic components with diethyl ether.

-

Dry the organic extracts over anhydrous MgSO₄, filter, and analyze by Gas Chromatography (GC) or ¹H NMR spectroscopy using an internal standard to determine the yield of the alkene product (1-phenylpropene) over time.

-

Conclusion

The primary distinction between ethyltriphenylphosphonium bromide and its D3-deuterated analog lies in the strength of the C-H versus C-D bonds, which gives rise to a significant primary kinetic isotope effect in the rate-determining ylide formation step. This difference manifests as a slower reaction rate for the deuterated compound. These predictable differences are clearly observable through comparative spectroscopic analysis, particularly ¹H NMR, IR, and mass spectrometry. For researchers in drug development, understanding these effects is crucial, as deuteration can be a strategic tool to alter metabolic pathways and enhance the pharmacokinetic profile of a drug candidate. This guide provides the foundational knowledge and practical protocols to effectively utilize and understand these powerful isotopic analogs in a research setting.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article providing Wittig protocols]. Retrieved from a relevant RSC publication.[18]

-

ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum. Retrieved from ChemicalBook website.[10]

-

PubChem. (n.d.). Phosphonium, ethyltriphenyl-, bromide (1:1). National Center for Biotechnology Information. Retrieved from PubChem database.[11]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI.[16]

-

Wittig Reaction. (n.d.). Alfa Chemistry.[4]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal.[5]

-

PubChem. (n.d.). Ethyl(triphenyl)phosphonium. National Center for Biotechnology Information. Retrieved from PubChem database.[17]

-

Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (2025). RSC Publishing.[19]

-

Which is the currently accepted mechanism of a Wittig reaction? (2016). Chemistry Stack Exchange.[20]

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (n.d.). [Journal Name].[21]

-

(2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.[22]

-

The Wittig Reaction: Generation, Observation and Reactivity of a Phosphorous Ylide Intermediate. An Experiment for the Advanced Organic Chemistry Laboratory Course. (n.d.). Journal of Chemical Education.[12]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

The modern interpretation of the Wittig reaction mechanism. (2022). SciSpace.[23]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). [Publisher/Source].[13]

-

Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (n.d.). [Journal Name].[24]

-

Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data.[25]

-

Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. (2014). [Journal Name].[26]

-

Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. (n.d.). Nottingham ePrints.[27]

-

Sigma-Aldrich. (n.d.). Ethyltriphenylphosphonium bromide 99%. Retrieved from Sigma-Aldrich website.

-

An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. (n.d.). Open PRAIRIE - South Dakota State University.[28]

-

Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). [Journal Name].[29]

-

Wittig reagents. (n.d.). Wikipedia.[8]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. (n.d.). ResearchGate.[30]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.[15]

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from AD PHARMACHEM website.[2]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. (n.d.). [Journal Name].[31]

-

Wittig reaction. (2020). [Source].[3]

-

Ereztech. (n.d.). Ethyltriphenylphosphonium bromide | TEP | C20H20BrP. Retrieved from Ereztech website.[32]

-

CDN Isotopes. (n.d.). Ethyl-2,2,2-d3-triphenylphosphonium Bromide. Retrieved from CDN Isotopes website.[9]

-

Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes. (2025). [Journal Name].[33]

-

Deuterated vs. Non-Deuterated Pyridines: A Comparative Guide to Stability. (2025). Benchchem.[7]

-

Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. (n.d.). ResearchGate.[34]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments.[35]

-

Use of Silver Carbonate in the Wittig Reaction. (n.d.). [Journal Name].[36]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig reagents - Wikipedia [en.wikipedia.org]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum [chemicalbook.com]

- 11. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Ethyl(triphenyl)phosphonium | C20H20P+ | CID 73728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. rsc.org [rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. scispace.com [scispace.com]

- 24. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 28. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 29. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 30. researchgate.net [researchgate.net]

- 31. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Ethyltriphenylphosphonium bromide | TEP | C20H20BrP - Ereztech [ereztech.com]

- 33. Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. tainstruments.com [tainstruments.com]

- 36. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Characteristics of Ethyl-2,2,2-D3-triphenylphosphonium Bromide and its Non-Deuterated Analogue in Organic Solvents

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the solubility of ethyl-2,2,2-D3-triphenylphosphonium bromide, a deuterated organophosphorus salt. Due to the scarcity of published physical data for this specific isotopologue, this document leverages data from its non-deuterated analogue, ethyltriphenylphosphonium bromide (ETPB), as a scientifically robust proxy. The isotopic substitution of three hydrogen atoms with deuterium on the terminal methyl group results in a negligible change in the molecule's polarity and intermolecular forces, making the solubility behavior of ETPB a reliable surrogate for its D3 counterpart. This guide details the compound's physicochemical properties, presents its solubility profile in various organic solvents, provides a rigorous experimental protocol for solubility determination, and discusses the practical implications for its use in chemical synthesis.

Introduction: The Compound and Its Significance

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a quaternary phosphonium salt. Its non-deuterated form, ETPB, is a cornerstone reagent in modern organic synthesis. It is most widely recognized as a precursor to phosphonium ylides for the Wittig reaction, an indispensable method for the synthesis of alkenes from carbonyl compounds.[1][2] Beyond this, it serves as a highly effective phase-transfer catalyst (PTC), enhancing reaction rates between reactants in immiscible phases, a technique crucial in the pharmaceutical and fine chemical industries.[1][3][4]

The deuterated version is of particular interest for mechanistic studies, allowing researchers to trace the path of the ethyl group through a reaction sequence, and as an internal standard in quantitative mass spectrometry-based assays. For all these applications, understanding the compound's solubility is not merely a matter of convenience; it is a critical parameter that dictates solvent selection, reaction concentration, kinetics, and purification strategies. This guide addresses this need directly.

Physicochemical Properties Influencing Solubility

Ethyltriphenylphosphonium bromide is a white to off-white crystalline powder with a melting point in the range of 203-209°C.[1][5][6] Its molecular structure is key to understanding its solubility.

-

Ionic Nature: As a salt, the compound consists of a positively charged ethyltriphenylphosphonium cation and a negatively charged bromide anion. This ionic character dictates a strong preference for polar solvents that can effectively solvate the charged species.

-

Organic Character: The presence of three phenyl rings and an ethyl group on the phosphorus atom provides significant lipophilic (organic-loving) character. This allows for a degree of solubility in less polar organic solvents that would not be expected for a simple inorganic salt like potassium bromide.

-

Hygroscopicity: ETPB is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][7] This property is critical to consider during storage and handling, as the presence of water can influence its solubility in organic solvents and interfere with moisture-sensitive reactions.

Solubility Profile

The solubility of ETPB follows the principle of "like dissolves like." It is generally soluble in polar organic solvents and sparingly soluble to insoluble in nonpolar solvents.

Qualitative Solubility

A survey of chemical literature and supplier data indicates the following general trends:

-

Soluble in: Polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetonitrile, acetone).[1]

-

Insoluble in: Nonpolar hydrocarbon solvents and ethers.[8]

This behavior is a direct consequence of its dual ionic and organic character. Polar solvents can stabilize the phosphonium and bromide ions, while nonpolar solvents cannot overcome the strong electrostatic forces holding the crystal lattice together.

Quantitative Solubility Data

Quantitative solubility data for ETPB is limited in publicly available literature. The most frequently cited values are summarized below. It is critical to note that one recurring data point (174 g/L) often lacks a specified solvent, highlighting the need for careful in-lab verification.

| Solvent | Solubility Value | Temperature (°C) | Notes | Source(s) |

| Water | 120 g/L | 23 | Often described qualitatively as "sparingly soluble" or even "insoluble" in other sources, indicating potential discrepancies in literature. | [4][7][9] |

| Unspecified | 174 g/L | Not Specified | This value appears in multiple databases but the solvent is not named. It is likely a polar organic solvent. | [4][7][10] |

| Ethanol | Soluble | Ambient | No quantitative value reported. | [1] |

| Methanol | Soluble | Ambient | No quantitative value reported. | [1] |

| Acetonitrile | Soluble | Ambient | No quantitative value reported. | [1] |

| Hydrocarbons | Insoluble | Ambient | General classification for this solvent class. | [8] |

| Ethers | Insoluble | Ambient | General classification for this solvent class. | [8] |

Experimental Protocol for Accurate Solubility Determination

For applications requiring precise concentration control, determining the solubility in a specific solvent system is essential. The following protocol is a self-validating system for generating reliable data, particularly for hygroscopic salts like ETPB.

Methodology

This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the dissolved solute concentration. Given the hygroscopic nature of ETPB, all manipulations should ideally be performed in an inert atmosphere (e.g., a glovebox or using a Schlenk line) to prevent moisture uptake.[11][12]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of dry Ethyl-2,2,2-D3-triphenylphosphonium bromide to a known volume of the desired organic solvent in a sealed, stirrable vial. "Excess" means enough solid remains undissolved to be clearly visible.

-

Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., a shaking incubator or a stir plate in a temperature-controlled bath). Agitate the mixture for a prolonged period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.[11] Causality Note: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle completely while maintaining the set temperature.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution). This must be done without disturbing the solid sediment. Using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) is highly recommended to ensure no solid particulates are transferred.

-

Quantification: Determine the concentration of the solute in the extracted sample using a validated analytical technique.

-

Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure. The mass of the remaining solid residue corresponds to the amount of dissolved solute. This is simple but requires a non-volatile solute.

-

Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze by HPLC with a UV detector (the phenyl rings provide a strong chromophore). This requires developing a calibration curve with standards of known concentration but is highly accurate.[11]

-

-

Calculation: Express the solubility in the desired units (e.g., g/L or mol/L) based on the mass of the solute and the volume of the solvent aliquot taken.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Applications and Implications

The choice of solvent, guided by solubility data, directly impacts the success of a chemical process.

-

Wittig Reaction: The formation of the ylide requires treating the phosphonium salt with a strong base. This is typically done in solvents like THF or DMSO where the salt has sufficient solubility to react, and the resulting ylide remains in solution. Using a solvent in which the salt is insoluble would prevent the reaction from occurring.

-

Phase-Transfer Catalysis: As a PTC, the phosphonium salt must have some solubility in both the organic phase and, to a lesser extent, the aqueous phase to effectively shuttle anions across the phase boundary. Its large organic groups favor solubility in the organic phase, which is essential for its function.

Conclusion

While direct solubility data for Ethyl-2,2,2-D3-triphenylphosphonium bromide is not widely published, the data for its non-deuterated analogue, ETPB, provides a reliable foundation for its use. The compound exhibits classic salt-like behavior, with high solubility in polar organic solvents and poor solubility in nonpolar media. For researchers and drug development professionals, this profile informs solvent selection for synthesis, catalysis, and purification. In situations demanding high precision, the experimental protocol detailed in this guide provides a robust framework for generating application-specific solubility data, ensuring reproducibility and process control.

References

-

PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1530-32-1,Ethyltriphenylphosphonium bromide. Retrieved from [Link]

-

Bio-Active Co., Ltd. (2026, January 29). Ethyltriphenylphosphonium Bromide: A Key Reagent in Organic Synthesis. Retrieved from [Link]

-

Kar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Kar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

Vesta Chemicals bv. (2024, October 3). CatOnium ethyltriphenylphosphonium Bromide: An all-round reagent for organic synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Phosphonium, ethyltriphenyl-, bromide (1:1). Retrieved from [Link]

-

Fazylov, S. D., et al. (2023). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. PMC. Retrieved from [Link]

-

Multichem Exports. (n.d.). Ethyl triphenyl phosphonium bromide International Distributor. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 43: Arylphosphonium Salts and Derivatives. Retrieved from [Link]

-

Alpha Chemika. (n.d.). TRIPHENYL ETHYL PHOSPHONIUM BROMIDE For Synthesis. Retrieved from [Link]

-

Fazylov, S. D., et al. (2022). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and cytotoxic Properties. PMC. Retrieved from [Link]

-

Ohlone College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Fazylov, S., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. Retrieved from [Link]

-

TradeIndia. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB). Retrieved from [Link]

-

Yumpu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonium. Retrieved from [Link]

-

Yogi Enterprise. (n.d.). Ethyl triphenyl phosphonium Bromide. Retrieved from [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 4. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. lookchem.com [lookchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 10. Ethyl triphenyl phosphonium Bromide - Yogi Enterprises [yogienterprise.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl-2,2,2-D3-triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for Ethyl-2,2,2-D3-triphenylphosphonium Bromide. The information presented here is synthesized from publicly available Material Safety Data Sheets (MSDS) and safety data for the closely related compound, (Ethyl)triphenylphosphonium bromide (CAS No: 1530-32-1). The substitution of hydrogen with deuterium is not expected to significantly alter the chemical's primary hazards, making this a reliable guide for laboratory use.

Chemical Identification and Hazard Overview

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a phosphorus-containing organic compound. While comprehensive toxicological data for this specific deuterated compound is not available, the data for its non-deuterated analogue indicates several potential hazards.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is classified as toxic if swallowed and may cause serious eye irritation.[1][2][3][4] It is also harmful in contact with skin and can cause skin irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][5]

Table 1: Hazard Identification and Classification

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[1][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[1][2][3] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

The cornerstone of safe laboratory practice is the implementation of a multi-layered safety approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All work with Ethyl-2,2,2-D3-triphenylphosphonium bromide should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

-

Dust Control: As a solid, this compound can form dust. Procedures should be designed to minimize dust generation and accumulation.[6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection: Impervious gloves (e.g., nitrile) should be worn.[2] A lab coat or other protective clothing is also required to prevent skin contact.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[3][6]

Experimental Protocol: Standard Operating Procedure for Handling Ethyl-2,2,2-D3-triphenylphosphonium Bromide

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.[3]

-

Assemble all necessary equipment and reagents before starting.

-

Don the appropriate PPE: safety goggles, lab coat, and gloves.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the chemical fume hood.

-

Use a spatula to carefully transfer the solid, avoiding the creation of dust.

-

Close the container tightly immediately after use.[6]

-

-

Dissolution and Reaction:

-

If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

-

Maintain the reaction vessel within the fume hood for the duration of the experiment.

-

-

Post-Handling:

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing.[6] Flush skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[3][6] |

Spill Response:

In the case of a spill, the following steps should be taken:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[5]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[6]

-

Collect: Place the material into a suitable, labeled container for disposal.[6]

-

Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose: Dispose of the waste according to institutional and local regulations.

Diagram: Spill Response Workflow

Caption: Workflow for responding to a spill of Ethyl-2,2,2-D3-triphenylphosphonium bromide.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] The compound is hygroscopic and should be protected from moisture.[4][7]

-

Container: Keep the container tightly closed when not in use.[6]

-

Stability: The compound is stable under normal temperatures and pressures.[6]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of Ethyl-2,2,2-D3-triphenylphosphonium bromide have not been fully investigated.[6] However, data for the non-deuterated analogue indicates it is toxic if swallowed and harmful in contact with skin.[1]

-

Ecotoxicity: This compound is toxic to aquatic life with long-lasting effects.[1][2][5] It should not be released into the environment.[1][8]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Regulations: Disposal must be in accordance with local, state, and federal regulations.

Diagram: Hierarchy of Safety Controls

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

- Material Safety Data Sheet - (Ethyl)triphenylphosphonium bromide, 99+%. Cole-Parmer.

- SAFETY DATA SHEET - Ethyltriphenylphosphonium Bromide. TCI Chemicals.

- Ethyltriphenylphosphonium bromide SDS, 1530-32-1 Safety D

- SAFETY DATA SHEET - 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide. TCI Chemicals.

- SAFETY DATA SHEET - Ethyltriphenylphosphonium bromide. Fisher Scientific.

- TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS. Labogens.

- TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. Loba Chemie.

- Material Safety Data Sheet - Ethyl Triphenyl Phosphonium Bromide. Chemical Bull.

- Safety Data Sheet: (2-Aminoethyl)triphenylphosphonium Bromide. Carl ROTH.

- Ethyl-2,2,2-d3-triphenylphosphonium Bromide. CDN Isotopes.

- SAFETY DATA SHEET - (Ethyl)triphenylphosphonium bromide. Thermo Fisher Scientific.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. labogens.com [labogens.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

Ethyl-2,2,2-D3-triphenylphosphonium Bromide: A Guide to Procurement, Synthesis, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl-2,2,2-D3-triphenylphosphonium bromide is a specialized, isotopically labeled organophosphorus compound of significant interest in modern pharmaceutical research and development. The incorporation of deuterium at the terminal ethyl position provides a powerful tool for investigating drug metabolism, pharmacokinetics (DMPK), and for use as an internal standard in sensitive bioanalytical assays. This guide provides a comprehensive overview of this reagent, covering its market availability and pricing, synthesis, core applications, and the analytical techniques required for its characterization and quality control. It is intended to equip researchers, medicinal chemists, and drug development professionals with the critical information needed to effectively source and utilize this valuable synthetic building block.

Introduction to Deuterated Phosphonium Salts

Ethyl-2,2,2-D3-triphenylphosphonium bromide (d3-ETPB) belongs to the class of quaternary phosphonium salts.[1] Its non-labeled counterpart, ethyltriphenylphosphonium bromide (ETPB), is a well-established reagent in organic synthesis, primarily known for its role in the Wittig reaction to form alkenes from carbonyl compounds.[2]

The strategic replacement of three hydrogen atoms with deuterium (³H or D) introduces a heavier, stable isotope into the molecule. This substitution has minimal impact on the compound's chemical reactivity but confers a distinct mass signature. This key feature is leveraged in several advanced applications:

-

Metabolic Studies: Deuterium labeling helps track the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage (the "kinetic isotope effect"). This can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates.

-

Internal Standards: In quantitative mass spectrometry (MS), deuterated analogues of an analyte are considered the "gold standard" for internal standards. They co-elute with the analyte in liquid chromatography (LC) and have nearly identical ionization efficiencies, but are clearly distinguishable by mass, enabling highly accurate quantification in complex biological matrices.[3]

Chemical Identity:

-

Chemical Name: Ethyl-2,2,2-d3-triphenylphosphonium Bromide

-

Synonyms: triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide[4]

-

Molecular Formula: CD₃CH₂P(C₆H₅)₃Br[5]

-

Molecular Weight: 374.27 g/mol [5]

Market Analysis: Suppliers and Pricing

Procuring high-purity d3-ETPB requires sourcing from specialized chemical suppliers that focus on isotopically labeled compounds. The price reflects the complexity of the synthesis and the high isotopic enrichment required for its applications.

Table 1: High-Purity Ethyl-2,2,2-D3-triphenylphosphonium Bromide Suppliers

| Supplier | Product Number | Isotopic Enrichment | Available Quantity | Price (USD) |

| C/D/N Isotopes Inc. | D-6513 | 99 atom % D | 1 g | $307.00 |

| LGC Standards | TRC-E900102 | Not Specified | Inquire | Inquire |

Note: Prices are subject to change and were accurate as of the time of this guide's compilation. Researchers should obtain current quotes directly from suppliers.

For context, the non-deuterated analogue is widely available from a larger number of suppliers at a significantly lower price point.

Table 2: Representative Suppliers of Non-Deuterated Ethyltriphenylphosphonium Bromide (CAS 1530-32-1)

| Supplier | Purity | Available Quantity | Price (USD) |

| Sigma-Aldrich | 99% | 25 g / 100 g | Inquire |

| Thermo Scientific Chemicals | >98% | 100 g | $94.65 |

| Oakwood Chemical | 98% | 1 g | $11.00 |

| Chem-Impex International | ≥ 99% | Inquire | Inquire |

The substantial price difference underscores the specialized nature of the deuterated reagent and the cost associated with introducing the isotopic label.

Synthesis and Purification

The synthesis of d3-ETPB follows the same fundamental chemical reaction as its non-deuterated counterpart: a nucleophilic substitution reaction between triphenylphosphine and a deuterated ethyl halide.[6]

The primary reaction is: P(C₆H₅)₃ + CD₃CH₂Br → [CD₃CH₂P(C₆H₅)₃]⁺Br⁻

Workflow for the Synthesis of d3-ETPB

Caption: General workflow for the synthesis of d3-ETPB.

Detailed Experimental Protocol (Adapted from Non-Deuterated Synthesis)

This protocol is illustrative. Researchers must consult safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis.

-

Setup: To a dry three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (0.8 mol equivalent) and toluene (as solvent).[7]

-

Addition of Deuterated Reagent: Add Ethyl-2,2,2-d3-bromide (0.5 mol equivalent).

-

Reaction: Turn on stirring and heat the mixture to reflux (approximately 110-115°C). Maintain reflux for 8-10 hours.[7] The reaction progress can be monitored by techniques like HPLC to check for the consumption of starting materials.

-

Isolation: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature. A white solid product will precipitate out of the solution.[7]

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with fresh toluene to remove any unreacted triphenylphosphine or other impurities.[7]

-

Drying: Transfer the purified white solid to a vacuum oven and dry at 50-70°C until a constant weight is achieved.[7]

Causality Behind Choices:

-

Solvent: Toluene is a common choice as it is a good solvent for the reactants at high temperatures but a poor solvent for the ionic phosphonium salt product at room temperature, facilitating its precipitation and easy isolation.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the Sₙ2 reaction between the phosphine and the ethyl bromide to completion in a reasonable timeframe.

-

Washing: Washing with toluene is critical for removing non-polar impurities, particularly excess triphenylphosphine, ensuring the high purity of the final product.

Applications in Research and Drug Development

The primary utility of d3-ETPB lies in its function as a precursor to a deuterated Wittig reagent, which is then used in synthetic chemistry, and as a stable-isotope-labeled internal standard for bioanalysis.

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) with high regioselectivity. The phosphonium salt is first deprotonated with a strong base to form a phosphonium ylide, which then reacts with an aldehyde or ketone.

Caption: The Wittig reaction pathway using d3-ETPB.

This application is invaluable for synthesizing deuterated drug candidates or metabolic intermediates, allowing for precise mechanistic and pharmacokinetic studies.

Phase Transfer Catalysis

Like other quaternary phosphonium salts, d3-ETPB can function as a phase transfer catalyst (PTC).[1][2][8] It facilitates the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction occurs, thereby increasing reaction rates between immiscible reactants. While the deuterated version would not typically be used for this purpose due to cost, its non-deuterated counterpart is widely employed in this capacity.[2]

Internal Standard for LC-MS Bioanalysis

This is the most critical application for d3-ETPB in drug development. If a drug candidate contains the ethyl-triphenylphosphonium moiety, or if d3-ETPB is used to synthesize a deuterated version of a drug, it serves as an ideal internal standard (IS).

Caption: Workflow for using a deuterated internal standard in bioanalysis.

Trustworthiness of the Protocol: This system is self-validating. Any sample loss during the preparation steps (extraction, concentration) will affect both the analyte and the deuterated internal standard equally. Therefore, the ratio of their signals remains constant, ensuring that the final calculated concentration of the analyte is accurate and precise, regardless of variations in sample recovery.

Analytical Characterization and Quality Control